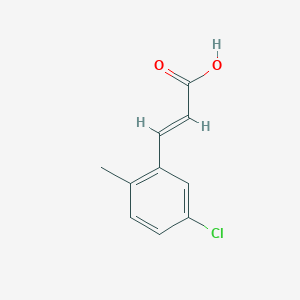

5-Chloro-2-methylcinnamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(E)-3-(5-chloro-2-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9ClO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

InChI Key |

PFNCEMJNODLHER-HWKANZROSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=CC(=O)O |

Origin of Product |

United States |

Contextualization Within the Broader Family of Halogenated and Alkylated Cinnamic Acid Derivatives

5-Chloro-2-methylcinnamic acid belongs to the large family of substituted cinnamic acids, which are defined by the presence of various functional groups on the parent molecule. Specifically, it is both a halogenated and an alkylated derivative.

Halogenated Cinnamic Acids : The inclusion of a halogen atom, such as chlorine, onto the cinnamic acid structure can significantly alter its electronic properties, lipophilicity, and steric profile. These modifications are known to influence the biological activity of the molecule. For instance, halogenated cinnamic acids have been investigated for their potential as intermediates in the synthesis of agrochemicals and pharmaceuticals. notulaebotanicae.ro The position and type of halogen can fine-tune the compound's efficacy for a specific target. Research has shown that the presence of an electron-withdrawing group, like a halogen, on the phenyl ring can enhance the antifungal activity of cinnamic acid derivatives. nih.gov

Alkylated Cinnamic Acids : The addition of an alkyl group, such as the methyl group in this compound, also plays a crucial role in modifying the compound's properties. Alkylation can impact how the molecule interacts with biological targets and can influence its metabolic stability. The parent compound, 2-methylcinnamic acid, is a known derivative used in various chemical syntheses. biosynth.comsigmaaldrich.com The combination of both halogen and alkyl substituents, as seen in this compound, creates a unique chemical entity whose properties are a composite of these individual modifications.

Significance of Investigating Substituted Cinnamic Acids in Medicinal Chemistry and Materials Science

The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a double bond, makes it a versatile scaffold for chemical modification. nih.gov This versatility has established substituted cinnamic acids as important molecules in both medicinal chemistry and materials science.

In medicinal chemistry , these derivatives are explored for a wide range of pharmacological activities. semanticscholar.org The nature and position of the substituents on the phenyl ring are critical in determining their biological effects. nih.gov Research has identified various activities, including:

Antimicrobial and Antifungal: Many derivatives show promise in combating microbial and fungal infections. nih.gov For example, certain synthetic cinnamamide (B152044) derivatives have demonstrated significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Anticancer: Specific substituted cinnamic acids have been evaluated for their potential to inhibit the growth of cancer cell lines. nih.govmdpi.com

Neuroprotective: Analogs are being investigated for their potential in treating neurodegenerative disorders. mdpi.com

Antitubercular: Modifications of the cinnamic acid structure have led to compounds with activity against Mycobacterium tuberculosis. semanticscholar.org

In materials science , substituted cinnamic acids are valued as precursors for creating novel materials. Their ability to undergo [2+2] photodimerization reactions when exposed to UV light allows for the synthesis of cyclobutane (B1203170) derivatives. This process is of interest for creating photosensitive polymers and other advanced materials. The specific arrangement of molecules in the crystal lattice, which can be influenced by the substituents, dictates the outcome of these solid-state reactions.

Overview of Current Research Trajectories Pertaining to 5 Chloro 2 Methylcinnamic Acid Analogs

Classical and Contemporary Approaches to Cinnamic Acid Synthesis

The construction of the cinnamic acid scaffold, an α,β-unsaturated carboxylic acid attached to a phenyl group, has been achieved through a variety of reliable and evolving synthetic methods.

Knoevenagel Condensation and its Variants for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a prominent method for forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated carboxylic acids like cinnamic acid. rsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. bepls.comchemrj.org The Doebner modification of the Knoevenagel condensation is a particularly effective one-step method that utilizes malonic acid directly with an aldehyde. semanticscholar.orgacs.org

The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. Weak bases like pyridine (B92270) and piperidine (B6355638) are commonly employed. chemrj.orgsemanticscholar.org Green chemistry approaches have also been developed, utilizing water as a solvent and microwave irradiation to create a more environmentally friendly process. semanticscholar.org The reaction mechanism involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the aldehyde and subsequent dehydration. bepls.com

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Cinnamic Acids

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted cinnamic acids, offering high efficiency and selectivity. beilstein-journals.org The Mizoroki-Heck reaction, for instance, couples aryl halides with alkenes like acrylic acid or its esters in the presence of a palladium catalyst and a base. ajol.info This method allows for the direct introduction of various substituents onto the aromatic ring of the cinnamic acid framework. beilstein-journals.org

Recent advancements have focused on developing more stable and recyclable catalyst systems, such as palladium N-heterocyclic carbene complexes, to enhance the sustainability of the process. ajol.info These reactions are valued for their mild conditions and broad functional group tolerance. ajol.info

The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction for forming carbon-carbon bonds, particularly between aryl or vinyl boronic acids and aryl or vinyl halides. libretexts.org This reaction is highly effective for synthesizing substituted cinnamic acids by coupling a suitably substituted arylboronic acid with a propiolic acid derivative or by coupling an aryl halide with a boronic acid derivative of acrylic acid. oup.comnih.gov

The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product. libretexts.org The Suzuki-Miyaura reaction is favored for its use of relatively non-toxic and stable boronic acid reagents and its tolerance of a wide array of functional groups. nih.govmdpi.com

Alternative Synthetic Routes for Cinnamic Acid Scaffold Elaboration

Beyond the more common methods, several alternative strategies exist for the synthesis of cinnamic acids. The Perkin reaction, a classical method, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. mdpi.com However, this method often requires high temperatures.

More contemporary alternatives include direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide. mdpi.com Another approach involves the reaction of aromatic aldehydes with zinc acetate (B1210297) in a mixture of N-methyl-2-pyrrolidinone (NMP) and acetic acid. lew.ro Furthermore, the reaction of benzaldehydes with ketene (B1206846) in the presence of an iron or zinc salt catalyst provides another pathway to cinnamic acids. google.com These alternative routes can offer advantages in terms of starting material availability and reaction conditions.

Regiospecific Synthesis of this compound

The synthesis of a specifically substituted cinnamic acid like this compound requires careful consideration of the starting materials and reaction sequence to ensure the correct placement of the chloro and methyl groups on the aromatic ring.

Precursor Selection and Functional Group Compatibility

The key to the regiospecific synthesis of this compound lies in the selection of an appropriately substituted precursor. A logical starting material would be 5-chloro-2-methylbenzaldehyde. This aldehyde already possesses the desired substitution pattern on the aromatic ring.

This precursor can then be subjected to a Knoevenagel condensation with malonic acid, catalyzed by a base such as piperidine or pyridine, to introduce the acrylic acid moiety at the aldehyde position. This would directly yield this compound.

Alternatively, a palladium-catalyzed Heck reaction could be employed, coupling 5-chloro-2-methyl-iodobenzene (or bromobenzene) with acrylic acid. This approach would also lead to the desired product, with the regiochemistry dictated by the starting aryl halide.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of substituted cinnamic acids, including this compound, often relies on established organic reactions such as the Knoevenagel condensation, Perkin reaction, and Mizoroki-Heck reaction. The optimization of reaction parameters—catalyst, solvent, temperature, and reaction time—is critical to maximize product yield and control stereoselectivity, typically favoring the more stable (E)-isomer.

Commonly, the Knoevenagel condensation involves the reaction of a substituted benzaldehyde (B42025) (e.g., 5-chloro-2-methylbenzaldehyde) with an active methylene compound like malonic acid. bepls.com Traditional conditions often use pyridine as the solvent and piperidine as a basic catalyst. tandfonline.comtandfonline.com However, optimizing this process often involves replacing these hazardous reagents. For instance, investigations have shown that aliphatic tertiary amines like triethylamine (B128534) can be a suitable substitute for pyridine, used either as a neat solvent or in conjunction with toluene. rsc.org The choice and amount of catalyst are crucial; studies on related reactions show that catalyst loading can significantly impact reaction time and yield. rsc.org For example, in the synthesis of α-methyl cinnamic acid, increasing the amount of NaOH catalyst from 10 mol% to 50 mol% dramatically increased the yield and reduced the reaction time.

The Perkin reaction, another key method, condenses an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. numberanalytics.compcbiochemres.com The yield in Perkin reactions is sensitive to the electronic nature of the substituents on the benzaldehyde. pcbiochemres.com For aldehydes with electron-donating groups, the Knoevenagel-Doebner modification often provides better yields, although it may require longer reaction times. pcbiochemres.com Optimization can be achieved by using meticulously dehydrated potassium acetate as the catalyst, which has been shown to provide record-high yields of cinnamic acid. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offer a versatile route to cinnamic acids from aryl halides. organic-chemistry.orgmatthey.com Optimization of the Heck reaction for aryl bromides and chlorides has focused on the development of highly active and stable catalyst systems. The choice of ligand is critical; for example, using tri-tert-butylphosphine (B79228) with a palladium source has proven effective for coupling unreactive aryl chlorides. The use of specific additives, such as N,N-dimethylglycine, can also lead to exceptionally high efficiency. researchgate.net Reaction conditions like temperature and the choice of base (e.g., KOH, K2CO3) are also fine-tuned to achieve high yields for various substituted aryl halides. semanticscholar.orgmdpi.com

The following table summarizes the optimization of various parameters for analogous cinnamic acid syntheses.

| Reaction Type | Parameter Optimized | Conditions Explored | General Outcome | Source |

|---|---|---|---|---|

| Knoevenagel Condensation | Catalyst/Solvent | - Pyridine/Piperidine (Traditional)

| Replacing pyridine with triethylamine or using solvent-free/ionic liquid conditions improves the environmental profile while maintaining good to excellent yields. tandfonline.comrsc.orgderpharmachemica.com Ammonium bicarbonate is an effective, benign catalyst. tandfonline.com | tandfonline.comrsc.orgderpharmachemica.com |

| Knoevenagel Condensation | Temperature & Time | - Reflux vs. Ambient Temperature

| Microwave irradiation significantly reduces reaction times from hours to minutes and can improve yields. semanticscholar.org Ball milling at ambient temperature can also yield quantitative results. rsc.org | semanticscholar.orgrsc.org |

| Perkin Reaction | Catalyst | - Anhydrous Sodium Acetate

| The choice of alkali salt is crucial; dehydrated potassium acetate can significantly increase yield compared to sodium acetate. pcbiochemres.comresearchgate.net | pcbiochemres.comresearchgate.net |

| Heck Reaction | Catalyst/Ligand | - Pd(OAc)2 with various phosphine (B1218219) ligands (e.g., P(t-Bu)3)

| Highly active phosphine ligands allow for the use of less reactive aryl chlorides. researchgate.net Phosphine-free systems under microwave conditions can provide excellent yields in water. organic-chemistry.org | organic-chemistry.orgresearchgate.net |

| Heck Reaction | Solvent/Base | - Organic Solvents (e.g., Toluene)

| Aqueous systems with a phase transfer catalyst like TBAB are effective and greener. semanticscholar.orgmdpi.com The choice of base is critical for reaction success. mdpi.com | semanticscholar.orgmdpi.com |

Green Chemistry Principles and Sustainable Synthesis Approaches for Cinnamic Acid Derivatives

The synthesis of cinnamic acid and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, use of safer solvents, and development of energy-efficient processes. bepls.com

A primary focus has been the replacement of hazardous solvents and reagents traditionally used in reactions like the Knoevenagel condensation. tandfonline.com The classic Doebner modification requires pyridine as a solvent and piperidine as a catalyst, both of which are toxic. tandfonline.comsemanticscholar.org Green alternatives involve performing the reaction in safer solvents like water or ethanol, or under solvent-free conditions. bepls.comsemanticscholar.org For example, an efficient Knoevenagel condensation has been demonstrated using microwave irradiation in water with potassium carbonate and a phase-transfer catalyst, eliminating the need for organic solvents. semanticscholar.org Another approach is the use of benign catalysts, such as ammonium bicarbonate, in solvent-free reactions, which provides excellent yields and avoids harmful reagents. tandfonline.com Grinding methods using catalytic amounts of basic ionic liquids also represent a green, solvent-free alternative with short reaction times and high yields. derpharmachemica.com

Enzymatic synthesis is a cornerstone of sustainable approaches for producing cinnamic acid derivatives. pcbiochemres.comnih.gov These biocatalytic methods offer high selectivity and operate under mild temperature and pH conditions, reducing energy consumption and byproduct formation. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the amination of various cinnamic acids to produce valuable non-natural amino acids. frontiersin.org To improve scalability and reusability, these enzymes can be immobilized on solid supports and used in continuous flow reactors, which enhances productivity and simplifies downstream processing. frontiersin.org Lipases, such as the immobilized Novozym 435, are effectively used for the esterification of cinnamic acids to produce compounds like ethyl ferulate and octyl methoxycinnamate, which are used in the cosmetic and food industries. pcbiochemres.comnih.gov These enzymatic reactions can be optimized for temperature and solvent (e.g., t-amyl alcohol) to achieve high conversion rates. nih.govresearchgate.net

The following table compares traditional synthetic methods with their greener counterparts for cinnamic acid derivatives.

| Reaction | Traditional Method | Green/Sustainable Alternative | Improvement based on Green Chemistry Principles | Source |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic aldehyde and malonic acid in pyridine (solvent) with piperidine (catalyst). | - Solvent-free reaction with ammonium bicarbonate catalyst.

| - Elimination of hazardous solvent (pyridine) and toxic catalyst (piperidine).

| tandfonline.comsemanticscholar.org |

| Esterification | Acid-catalyzed esterification using mineral acids (e.g., H2SO4) at high temperatures. | Enzymatic esterification using immobilized lipase (B570770) (e.g., Novozym 435) in a green solvent (e.g., t-amyl alcohol). | - Use of a biodegradable, reusable catalyst (enzyme).

| nih.govresearchgate.net |

| Amination | Multi-step chemical synthesis often requiring protecting groups and harsh reagents. | Direct amination of cinnamic acids using immobilized Phenylalanine Ammonia Lyase (PAL) in a flow reactor. | - Fewer synthetic steps (atom economy).

| frontiersin.org |

| Heck Reaction | Palladium catalyst in organic solvents like DMF or NMP with phosphine ligands. | Phosphine-free palladium catalyst in water under microwave irradiation. | - Elimination of toxic, volatile organic solvents and hazardous phosphine ligands.

| organic-chemistry.org |

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

The reactivity of the alkene moiety in this compound is a focal point for various addition reactions. The carbon-carbon double bond, being electron-rich, is susceptible to attack by electrophiles. libretexts.org In electrophilic addition reactions, an electrophile is drawn to the π electrons of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final product. For instance, the reaction with hydrogen halides (HX) involves the protonation of the double bond to form a more stable carbocation, which is subsequently attacked by the halide anion. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents.

Conversely, the alkene can also undergo nucleophilic addition, particularly when the double bond is part of a conjugated system that withdraws electron density, a scenario relevant to cinnamic acid derivatives. The carbonyl group of the carboxylic acid function in this compound is a strong electron-withdrawing group, which can polarize the C=C double bond, making the β-carbon susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This type of reaction is often referred to as a conjugate or Michael addition. alagappauniversity.ac.in The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the attacking species. libretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. libretexts.org

Aromatic Substitution Reactions on the Phenyl Ring System

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The existing substituents—a chloro group at position 5 and a methyl group at position 2—dictate the regioselectivity of incoming electrophiles. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. In this specific substitution pattern, the directing effects of both groups must be considered.

The positions ortho to the methyl group are 3 and 1 (the point of attachment of the cinnamic acid side chain). The positions para to the methyl group is position 5, which is already substituted with a chloro atom. The positions ortho to the chloro group are 4 and 6. The position para to the chloro group is position 2, which is substituted with a methyl group. Therefore, incoming electrophiles are most likely to attack positions 3, 4, and 6. The interplay between the activating effect of the methyl group and the deactivating but ortho-, para-directing effect of the chloro group will determine the final product distribution. For instance, in reactions like nitration or halogenation, a mixture of isomers could be expected. It's important to note that the reaction conditions, including the nature of the electrophile and the catalyst used, can significantly influence the outcome of the substitution. researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular Friedel-Crafts reactions can be a powerful tool for the synthesis of cyclic compounds from derivatives of this compound. masterorganicchemistry.com For this to occur, the cinnamic acid first needs to be reduced to the corresponding saturated carboxylic acid, 3-(5-chloro-2-methylphenyl)propanoic acid. google.com This saturated acid can then undergo intramolecular Friedel-Crafts acylation. google.comrsc.org The reaction is typically promoted by a strong acid, such as polyphosphoric acid, or by converting the carboxylic acid to its more reactive acid chloride derivative followed by treatment with a Lewis acid like aluminum chloride (AlCl₃). google.comrsc.org

The acylation will proceed via the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. rsc.org The regioselectivity of the cyclization is governed by the directing effects of the existing substituents. The acylation will preferentially occur at the position most activated towards electrophilic attack. In the case of 3-(5-chloro-2-methylphenyl)propanoic acid, the position ortho to the activating methyl group (position 6) is the most likely site for cyclization, leading to the formation of a substituted indanone. google.comrsc.org

| Reactant | Reaction Type | Conditions | Product |

| 3-(5-chloro-2-methylphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid or SOCl₂/AlCl₃ | 4-Chloro-7-methyl-1-indanone |

Photochemical and Radiation-Induced Dimerization Processes

In the solid state, cinnamic acids and their derivatives can undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) dimers known as truxillic and truxinic acids. acs.orgnih.gov The stereochemical outcome of this reaction is highly dependent on the packing of the molecules in the crystal lattice, a concept known as topochemical control. acs.orgscribd.com

Cinnamic acids can crystallize in different polymorphic forms (α, β, and γ). acs.org The α-form typically yields α-truxillic acid, while the β-form gives β-truxinic acid. acs.orguni-regensburg.de The γ-form is generally photostable. acs.org For this compound, the specific crystal packing would determine the type of dimer formed. Research on other substituted cinnamic acids has shown that chloro-substituted derivatives often dimerize to form derivatives of β-truxinic acid. researchgate.net The solid-state photodimerization of 5-chloro-2-methoxy-cinnamic acid, for example, yields a derivative of β-truxinic acid. researchgate.netresearchgate.net This suggests that this compound would likely follow a similar reaction pathway, yielding a dichlorodimethyl-substituted β-truxinic acid derivative. The reaction proceeds through the excitation of the alkene to a singlet or triplet state, followed by cycloaddition with a neighboring ground-state molecule. nih.gov

| Reactant | Reaction Type | Condition | Product |

| This compound | Solid-State Photodimerization | UV irradiation in solid state | Dichloro-dimethyl-β-truxinic acid derivative |

Derivatization Reactions for Functionalization and Hybrid Compound Formation

The chemical scaffold of this compound features a reactive carboxylic acid group and an activated phenyl ring, making it a versatile precursor for the synthesis of a wide array of derivatives. Functionalization primarily targets the carboxylic acid moiety, leading to the formation of esters, amides, and various heterocyclic systems. These derivatization reactions are crucial for modulating the molecule's physicochemical properties and for constructing complex hybrid compounds. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring can influence the reactivity of the core structure and the properties of the resulting derivatives. nih.gov

Amide and Acylsemicarbazide Formation

A primary route for the functionalization of cinnamic acids, including this compound, is the formation of amides (cinnamamides). This transformation is typically achieved by activating the carboxylic acid group, often by converting it to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. mdpi.com

Commonly, thionyl chloride (SOCl₂) is used to generate the cinnamoyl chloride in situ. mdpi.com This intermediate readily reacts with various amines in the presence of a base like triethylamine (TEA) to yield the corresponding N-substituted cinnamamide (B152044). mdpi.com Alternative methods employ peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to facilitate amide bond formation directly from the carboxylic acid and amine. researchgate.net

This methodology has been used to create hybrid molecules by coupling cinnamic acid derivatives with other complex amines. For instance, conjugates of primaquine (B1584692) and various cinnamic acid derivatives, including those with chloro and methyl substituents, have been synthesized. mdpi.com The synthesis can produce both direct amide linkages and acylsemicarbazide linkages, where a hydrazide spacer connects the two parent moieties. mdpi.com

| Cinnamic Acid Derivative | Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Cinnamic Acids | Primaquine (PQ) | Method A: SOCl₂, Toluene, DMF; then PQ, TEA, CH₂Cl₂ | PQ-Cinnamide Conjugates | mdpi.com |

| Substituted Cinnamic Acids | Primaquine (PQ) | Method B: Benzotriazole, TEA, Toluene; then PQ, TEA, Dioxane | PQ-Cinnamide Conjugates | mdpi.com |

| Substituted Cinnamic Acids | PQ-Semicarbazide | SOCl₂; then PQ-Semicarbazide, TEA, CH₂Cl₂ | PQ-Acylsemicarbazide Conjugates | mdpi.com |

| Cinnamic Acid | Various Amines | Infrared Irradiation, Solvent-Free | N-Substituted Cinnamamides | scirp.org |

Ester Formation

Esterification represents another fundamental derivatization pathway for this compound. The synthesis of cinnamic acid esters can be accomplished through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. A more facile method involves the initial conversion of the cinnamic acid to its acyl chloride using reagents like thionyl chloride, which is then reacted with an alcohol (alcoholysis). rsc.org This two-step process is often efficient and proceeds under mild conditions. google.com

A patent describes the synthesis of methyl 2-chloro-5-nitro-α-methylcinnamate by first forming the acid chloride and then reacting it with methanol (B129727) in the presence of α-picoline. google.com This demonstrates a viable route for the esterification of cinnamic acids with similar substitution patterns to this compound.

| Starting Material | Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitro-α-methylcinnamic acid chloride | Methanol | α-Picoline, 23 °C, 12 hours | Methyl 2-chloro-5-nitro-α-methylcinnamate | 64% | google.com |

| Substituted Cinnamic Acids | Various Alcohols | 1. SOCl₂; 2. Alcoholysis | Alkyl Cinnamates | Not Specified | rsc.org |

Synthesis of Heterocyclic Hybrid Compounds

The structure of this compound serves as a building block for the synthesis of various heterocyclic compounds, leading to the formation of diverse hybrid molecules. These reactions often involve multistep sequences where the cinnamic acid moiety is transformed and cyclized with other reagents.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cinnamic acid derivatives can be converted into heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles. One documented pathway involves replacing the carboxylic acid group with a bioisosteric 1,2,4-oxadiazole (B8745197) ring. nih.gov Research on α-methyl cinnamic acid has shown its utility in synthesizing novel N-phenyl-1,3,4-thiadiazole compounds. researchgate.net The process typically starts with the conversion of the acid to a thiosemicarbazide, which is then cyclized under acidic conditions to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. This can be followed by further reactions to attach different moieties. researchgate.net

Oxazoles: 2,5-Disubstituted oxazoles can be synthesized from enamides, which are accessible from cinnamic acid derivatives. A copper(II)-catalyzed oxidative cyclization of enamides using an oxidant like K₂S₂O₈ provides a route to these heterocycles via vinylic C-H bond functionalization at room temperature. nih.gov The required enamide precursor can be synthesized from the corresponding cinnamic acid. For example, trans-2-methylcinnamic acid has been converted to its enamide and subsequently cyclized to form a 2,5-disubstituted oxazole. nih.gov

Pyrazoles: Pyrazoles are another important class of heterocyclic compounds that can be synthesized using cinnamic acids as precursors. The synthesis often involves the reaction of a chalcone (B49325) or a 1,3-diketone intermediate (derivable from cinnamic acid) with hydrazine (B178648) or its derivatives. google.comresearchgate.net A one-pot, three-component reaction under microwave irradiation has been used to synthesize pyrazoline intermediates from an acetylnaphthalene, a substituted benzaldehyde, and phenylhydrazine, which are then oxidized to the final pyrazole (B372694) product. researchgate.net This highlights a modern synthetic approach applicable to creating pyrazole hybrids from cinnamic acid-related structures.

| Cinnamic Acid Derivative | Key Reagents | Reaction Type/Intermediate | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Generic Cinnamic Acid | Hydroxylamine, Amidoxime | Carboxylic acid to bioisostere replacement | 1,2,4-Oxadiazole | nih.gov |

| α-Methyl Cinnamic Acid | Thiosemicarbazide, H₂SO₄ | Cyclization of thiosemicarbazide | 1,3,4-Thiadiazole | researchgate.net |

| trans-2-Methylcinnamic Acid | 1. NBS, Mn(OAc)₂; 2. Amide formation; 3. CuBr₂, K₂S₂O₈ | Oxidative cyclization of enamide | 2,5-Disubstituted Oxazole | nih.gov |

| Chalcone/1,3-Diketone (from Cinnamic Acid) | Hydrazine derivatives | Condensation/Cyclization | Pyrazole | google.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Data regarding the molecular ion peak (M+) and the characteristic fragmentation pattern, including the mass-to-charge ratios (m/z) of key fragments, for 5-Chloro-2-methylcinnamic acid are not available.

Without this foundational data, any attempt to create the article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy. Further empirical research and publication would be necessary to provide the detailed characterization requested.

Electron Impact (EI) Mass Spectrometry and Intramolecular Rearrangements

Electron Impact (EI) mass spectrometry is a powerful technique for determining the molecular weight and structural features of organic compounds. In the 70 eV EI mass spectrum of a cinnamic acid derivative, the molecular ion peak (M⁺˙) provides the molecular weight. The fragmentation pattern offers insights into the molecule's structure.

For "this compound," the fragmentation is expected to follow patterns characteristic of carboxylic acids and substituted aromatic rings. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would result in a prominent [M - 17]⁺ peak.

Loss of a carboxyl group (•COOH): This would lead to an [M - 45]⁺ ion.

Decarboxylation: The loss of CO₂ would produce an [M - 44]⁺˙ radical cation.

A notable feature in the mass spectra of ortho-substituted cinnamic acids and their derivatives is the potential for intramolecular rearrangements, often referred to as "proximity effects." The presence of the 2-methyl group in "this compound" could facilitate such rearrangements. For instance, an interaction between the carboxylic acid group and the ortho-methyl group could lead to the loss of a water molecule (H₂O), resulting in a significant [M - 18]⁺˙ peak, a process that is typically much less pronounced in the meta and para isomers. This specific fragmentation can be a diagnostic tool to distinguish the 2-methyl isomer from others. The presence of the chlorine atom would also be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 1: Hypothetical Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 196/198 | [M]⁺˙ | Molecular ion, showing the isotopic pattern for one chlorine atom. |

| 179/181 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 178/180 | [M - H₂O]⁺˙ | Loss of water, potentially indicating an ortho proximity effect. |

| 151/153 | [M - COOH]⁺ | Loss of the entire carboxyl group. |

| 115 | [C₉H₇]⁺ | Loss of chlorine from the [M - COOH]⁺ fragment. |

This table is representative and based on established fragmentation patterns of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of compounds in complex mixtures, combining the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. sielc.com This technique is particularly well-suited for analyzing "this compound" in contexts such as reaction mixtures, biological matrices, or environmental samples.

In a typical reverse-phase LC-MS setup, a C18 column would be used to separate components based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities.

The mass spectrometer, coupled to the LC system, provides detection. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, and it can be operated in either positive or negative ion mode. For a carboxylic acid like "this compound," negative ion mode is often preferred, as it readily forms the deprotonated molecule [M-H]⁻. The high sensitivity and selectivity of the mass spectrometer allow for the detection of the target compound even at very low concentrations. Furthermore, by monitoring for the specific mass-to-charge ratio (m/z) of the [M-H]⁻ ion (m/z 195/197), one can selectively detect the compound of interest even if it co-elutes with other components of the mixture.

Advanced Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are central to the purification of "this compound" after its synthesis and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification and purity assessment of non-volatile organic compounds. For "this compound," a reverse-phase HPLC method would be most appropriate. This method would allow for the separation of the target compound from starting materials, by-products, and other impurities.

A typical analytical HPLC method could be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile and water, with a small amount of an acid like phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and to achieve sharp, symmetrical peaks. Isocratic elution (a constant mobile phase composition) can be used for purity assessment if the impurities have similar retention times to the main compound, while gradient elution is more suitable for separating a wider range of impurities. Detection is commonly performed using a UV detector, set at a wavelength where the cinnamic acid chromophore has strong absorbance (e.g., around 270-320 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. fishersci.com For the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The choice of solvent system is crucial for achieving good separation. For a compound of intermediate polarity like "this compound," a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is often effective.

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. sigmaaldrich.com Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. libretexts.orglibretexts.org By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate, one can visually assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is typically achieved under a UV lamp, as cinnamic acid derivatives are UV-active.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane : Ethyl Acetate (B1210297) (7:3 v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf (Product) | ~0.4 - 0.5 (less polar than a more polar starting material) |

Rf values are highly dependent on the specific conditions and should be considered approximate.

Computational Chemistry and Molecular Modeling Investigations of 5 Chloro 2 Methylcinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometries, vibrational frequencies, and a variety of electronic properties that offer mechanistic insights and predict reactivity. nih.govjmcs.org.mx For 5-Chloro-2-methylcinnamic acid, DFT calculations would focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov DFT studies on the parent cinnamic acid and its derivatives show that substituents on the phenyl ring significantly alter these electronic properties. researchgate.net The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group in this compound would create a complex electronic landscape, influencing its reactivity in chemical transformations.

Table 1: Predicted Electronic Properties of Cinnamic Acid Derivatives from DFT Calculations Note: These are representative values based on typical DFT calculations for substituted cinnamic acids and are for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Cinnamic Acid | -6.5 | -1.8 | 4.7 | Moderate |

| This compound (Predicted) | -6.7 | -2.1 | 4.6 | Higher |

Hammett Correlations for Substituent Effects on Reaction Rates

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the type of reaction. viu.ca

For this compound, the substituents are a chloro group at position 5 (meta to the side chain) and a methyl group at position 2 (ortho to the side chain).

The meta-chloro substituent has a positive σ value (σm-Cl = +0.37), indicating it is an electron-withdrawing group that stabilizes negative charge.

The ortho-methyl substituent has a negative σ value (σo-CH3 ≈ -0.07), indicating it is a weak electron-donating group. It is important to note that Hammett constants for ortho substituents are less reliable due to potential steric effects that are not accounted for in the standard equation. libretexts.org

Assuming additivity, the combined electronic effect (Σσ) would be approximately +0.30, suggesting a net electron-withdrawing character. For a reaction with a positive ρ value, such as the alkaline hydrolysis of cinnamic acid esters (ρ ≈ +1.27), this compound would be predicted to react faster than the unsubstituted cinnamic acid. dalalinstitute.com

Table 2: Hammett Equation Parameters and Reactivity Prediction

| Parameter | Value | Description |

|---|---|---|

| σm-Cl | +0.37 | Substituent constant for meta-chloro group. |

| σo-CH3 | -0.07 | Substituent constant for ortho-methyl group. |

| Σσ (Predicted) | +0.30 | Combined electronic effect of substituents. |

| ρ (Ester Hydrolysis) | +1.27 | Reaction constant for hydrolysis of cinnamic esters. dalalinstitute.com |

| Predicted log(k/k₀) | +0.381 | Logarithm of the relative reaction rate. |

| Predicted k/k₀ | 2.40 | Predicted rate increase relative to unsubstituted ester. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution.

A key aspect of cinnamic acid's structure is the conformation around the single bond connecting the acrylic acid moiety to the phenyl ring, leading to s-cis and s-trans conformers. scielo.org.mx DFT studies on cinnamic acid itself have shown that the s-cis conformer can be slightly more stable in the gas phase. jmcs.org.mx The presence of the ortho-methyl group in this compound would likely introduce steric hindrance, influencing the preferred dihedral angle and potentially favoring a non-planar conformation to minimize steric clash.

In condensed phases, carboxylic acids like this one are known to form strong intermolecular hydrogen-bonded dimers. MD simulations can explore the stability of these dimers and other potential aggregates in solution. researchgate.net Furthermore, the chlorine atom at the 5-position can participate in halogen bonding—a non-covalent interaction where the halogen acts as an electrophilic species—which could influence crystal packing and interactions with other molecules. nih.gov Analysis of MD trajectories can quantify parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.govkoreascience.kr

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) groups | Forms stable cyclic dimers, influences solubility and melting point. |

| π-π Stacking | Phenyl rings | Contributes to crystal packing and aggregation in solution. |

| Halogen Bonding | Aryl-chlorine and a nucleophile (e.g., carbonyl oxygen) | Can act as a directional force in crystal engineering and molecular recognition. nih.gov |

| Van der Waals Forces | Entire molecule (especially methyl and phenyl groups) | Contribute to overall intermolecular attraction and packing efficiency. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). orientjchem.org It is widely used in drug discovery to screen for potential inhibitors of enzymes or modulators of receptors.

Enzyme Active Site Binding Affinity Studies

Cinnamic acid and its derivatives are known to inhibit a variety of enzymes. researchgate.net Molecular docking studies can be used to predict the binding affinity of this compound to these targets and elucidate its binding mode. The carboxylate group is crucial, often forming salt bridges or hydrogen bonds with charged or polar residues in the active site. The substituted phenyl ring typically fits into a hydrophobic pocket.

For this compound, the 2-methyl group could enhance binding by making favorable hydrophobic contacts, while the 5-chloro group could occupy a specific sub-pocket. The chlorine atom could also form beneficial halogen bonds with backbone carbonyl oxygens in the active site, which has been shown to enhance binding affinity and stability in some enzyme inhibitors. nih.gov Docking scores, typically expressed as binding energy (ΔG in kcal/mol), are used to rank potential inhibitors, with more negative values indicating stronger predicted binding. nih.gov

Table 4: Potential Enzyme Targets for Cinnamic Acid Derivatives and Key Interactions

| Enzyme Target | Therapeutic Area | Known Cinnamic Acid Inhibitors | Reported Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | Cancer, Inflammation | Cynarin, Chlorogenic acid | -14.68, -12.62 nih.gov | His, Glu, Ala, Leu |

| α-Glucosidase | Diabetes | Various synthetic derivatives | Up to -8.5 orientjchem.orgresearchgate.net | Asp, Trp, Arg |

| Lipoxygenase (LOX) | Inflammation | Substituted cinnamic acids | Not specified, but potent inhibition observed researchgate.net | His, Phe, Ile |

| Tumor Necrosis Factor-α (TNF-α) | Inflammation | Cinnamic acid | -5.2 researchgate.net | Tyr, Ser, Gly |

Receptor Interaction Modeling

Beyond enzymes, cinnamic acid derivatives can also be modeled to predict their interactions with cellular receptors, such as G-protein coupled receptors or receptor tyrosine kinases. researchgate.net The principles of modeling are similar to enzyme docking, focusing on how the ligand's structural and chemical features complement the receptor's binding site.

The key molecular features of this compound for receptor interaction include its hydrogen bond donor/acceptor capabilities (from the carboxylic acid), its defined hydrophobic shape (from the substituted phenyl ring), and its potential for halogen bonding. A pharmacophore model could be developed based on these features to screen for receptors that have complementary binding sites. The size, shape, and electrostatic potential of the binding pocket are critical for determining specificity and affinity. The ortho-methyl group could act as a steric constraint, preventing binding to some receptors while enhancing selectivity for others where the pocket can accommodate it.

Table 5: Molecular Features of this compound for Receptor Interaction

| Feature | Structural Origin | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | -COOH group | Anchoring interaction with polar residues (e.g., Ser, Thr, Asn, Gln). |

| Negative Ionizable Group | -COO- group (at physiological pH) | Ionic interaction (salt bridge) with positively charged residues (e.g., Arg, Lys, His). |

| Hydrophobic Aromatic Feature | Phenyl ring | Interaction with non-polar pockets (e.g., Phe, Leu, Val, Ile). |

| Hydrophobic Aliphatic Feature | -CH3 group | Enhances hydrophobic interactions and provides steric influence. |

| Halogen Bond Donor | -Cl group | Directional interaction with electron-rich atoms like backbone carbonyl oxygens. |

Crystal Structure Prediction and Polymorphism of Cinnamic Acid Derivatives

The spatial arrangement of molecules in a solid-state lattice, known as the crystal structure, fundamentally influences the physical properties of a compound. Cinnamic acid and its derivatives are well-known for exhibiting polymorphism, the ability to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules. These different polymorphs can display variations in properties such as melting point, solubility, and stability.

For instance, trans-cinnamic acid itself is known to exist in different polymorphic forms (α, β, and γ), with the α and β forms being extensively studied. The β-polymorph of trans-cinnamic acid has a crystal structure that is notably similar to that of 4-chlorocinnamic acid. brandeis.educornell.edu This suggests that the substitution on the phenyl ring can significantly influence the packing arrangement.

The phenomenon of polymorphism is also observed in other halogenated cinnamic acids. A notable example is 3-fluoro-trans-cinnamic acid, which displays two distinct β-type polymorphs (β1 and β2). acs.orgresearchgate.net The β1 form can be converted to the β2 form upon heating. acs.orgresearchgate.net Similarly, 3-chloro-trans-cinnamic acid also exhibits polymorphism, with a transformation from the γ polymorph to the β polymorph at elevated temperatures. researchgate.net These findings highlight the sensitivity of the crystal packing to both the nature and position of the halogen substituent on the cinnamic acid scaffold.

Based on these observations of related compounds, it is highly probable that this compound also exhibits polymorphism. The presence of both a chloro and a methyl group introduces additional complexity in intermolecular interactions, potentially leading to a rich polymorphic landscape. Computational prediction of its crystal structure would involve assessing the energetic viability of various packing motifs, particularly the common hydrogen-bonded dimer formation characteristic of carboxylic acids.

To illustrate the diversity in crystal structures among cinnamic acid derivatives, the following table summarizes crystallographic data for some of these compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-fluoro-trans-cinnamic acid (β1 polymorph) | Triclinic | P-1 | 5.678 | 8.991 | 9.234 | 67.99 |

| 3-fluoro-trans-cinnamic acid (β2 polymorph) | Monoclinic | P21/c | 5.632 | 17.54 | 8.243 | 107.5 |

This table presents illustrative data for a related compound to demonstrate the concept of polymorphism. Data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. researchgate.net

While specific QSAR models for this compound have not been detailed, numerous studies have successfully applied this methodology to various classes of cinnamic acid derivatives to predict a range of biological activities, including antimicrobial, antifungal, and antitubercular effects. nih.govresearchgate.netsemanticscholar.org These studies underscore the utility of QSAR in elucidating the key structural features that govern the biological efficacy of this class of compounds.

The general approach to developing a QSAR model involves several key steps:

Data Set Compilation : A series of structurally related compounds with experimentally determined biological activities is collected. For instance, a dataset of 54 cinnamic acid derivatives with known Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis was used to develop a QSAR model for antitubercular activity. semanticscholar.org

Descriptor Calculation : A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are employed to identify the descriptors that have the most significant correlation with the biological activity and to generate a mathematical equation that describes this relationship. semanticscholar.org

Model Validation : The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. semanticscholar.org

For example, a QSAR study on a series of cinnamic acid esters, amides, and substituted derivatives investigated their antimicrobial activity. nih.govresearchgate.net The resulting models indicated that the activity against Escherichia coli and Candida albicans was particularly sensitive to the structural features of the compounds. nih.gov Another study focused on developing a QSAR model for the antitubercular activity of cinnamic acid derivatives, which successfully identified key geometrical and electronic properties influencing their efficacy. semanticscholar.org

Based on these established QSAR models for related compounds, it is possible to predict the potential biological activity of this compound. By calculating the relevant molecular descriptors for this specific structure and inputting them into a validated QSAR model for a particular activity (e.g., antimicrobial), a theoretical activity value can be obtained. The presence of the electron-withdrawing chloro group and the lipophilic methyl group on the phenyl ring would significantly influence the calculated descriptor values, and thus the predicted activity.

The table below summarizes key aspects of representative QSAR studies on cinnamic acid derivatives, illustrating the types of activities modeled and the methodologies employed.

| Biological Activity | Organism/Target | Modeling Method | Key Descriptor Types |

| Antimicrobial | E. coli, C. albicans | Multiple Linear Regression | Physicochemical parameters |

| Antitubercular | Mycobacterium tuberculosis | Multiple Linear Regression | Geometrical and Electronic |

This table provides examples of QSAR models developed for cinnamic acid derivatives to illustrate the approach. Models specifically for this compound are not available.

Biological Activities and Pharmacological Mechanisms: in Vitro and Cellular Studies

Anti-Microbial Properties and Mechanisms

Antibacterial Activity Against Pathogenic Strains

No specific data is available for 5-Chloro-2-methylcinnamic acid.

Antifungal Efficacy and Overcoming Tolerance Mechanisms (e.g., MAPK Pathway Modulation)

No specific data is available for this compound.

Biofilm Formation Inhibition

No specific data is available for this compound.

Anti-Cancer Mechanisms at the Cellular Level

Cytotoxicity Against Cancer Cell Lines (e.g., HeLa, MCF-7, SKOV-3)

No specific data is available for this compound.

Cell Cycle Arrest and Apoptosis Induction Pathways

No specific data is available for this compound.

Due to the lack of specific research on this particular compound, data tables and detailed findings as requested cannot be produced.

Enzyme Inhibition and Receptor Modulation in Biological Systems

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are lipid compounds involved in inflammatory processes. biosynth.com The inhibition of COX-1 and COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netgpatindia.com

Studies have shown that the parent compound, 2-methylcinnamic acid, can inhibit the synthesis of prostaglandins. biosynth.com This inhibition is believed to occur through interactions with prostanoid receptors and may involve the direct inhibition of COX enzymes. biosynth.com Furthermore, extracts containing a variety of cinnamic acid derivatives have demonstrated the ability to inhibit both COX-1 and COX-2 in vitro. researchgate.net This suggests that the cinnamic acid framework is suitable for COX inhibition, though the specific potency of this compound has not been reported.

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a significant therapeutic target in hormone-dependent cancers like prostate and breast cancer. nih.gov The enzyme is involved in the synthesis of androgens and the inactivation of progestogens. researchgate.net

A series of cinnamic acids have been evaluated for their ability to inhibit the reductive activity of human recombinant AKR1C3. nih.gov In these studies, α-methylcinnamic acid was identified as the most effective inhibitor in the series. nih.gov A crucial finding from structure-activity relationship analyses was that the substitution of the phenyl ring with small hydrophobic groups did not significantly alter the inhibitory activity, whereas the addition of polar substituents diminished the potency. researchgate.netnih.gov Given that a chloro group is a small, hydrophobic substituent, these findings strongly suggest that this compound could be an effective inhibitor of AKR1C3.

| Compound | Inhibitory Activity (IC₅₀ or % Inhibition @ 50 µM) |

|---|---|

| 2-methylcinnamic acid | IC₅₀ = 6.4 µM |

| Cinnamic acid | IC₅₀ = 50 µM |

| 3-cyclohexylpropanoic acid | IC₅₀ > 100 µM |

| p-carboxy-cinnamic acid | 34% inhibition @ 50 µM |

| m-coumaric acid | 34% inhibition @ 50 µM |

| Caffeic acid | 18% inhibition @ 50 µM |

Monoamine oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT) are critical enzymes in the metabolic pathways of neurotransmitters, such as dopamine. nih.govresearchgate.net They are important targets for drugs treating neurodegenerative conditions like Parkinson's disease. mdpi.com

While direct enzymatic assays on this compound are unavailable, molecular docking studies on a related compound, (E)-N-(2-methylcinnamoyl)-amantadine, provide valuable insights. mdpi.com This amide derivative of 2-methylcinnamic acid was evaluated against several targets associated with Parkinson's disease. mdpi.com The docking results indicated that the most favorable interaction was with MAO-B, and a potential, though less favorable, interaction with COMT was also identified. mdpi.com These in silico findings suggest that the 2-methylcinnamic acid scaffold has the potential to bind to the active sites of these key neurotransmitter-metabolizing enzymes. mdpi.com

| Target Enzyme | PDB Code | Docking Score (kcal/mol) |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | 2C65 | -119.889 |

| Catechol-O-methyltransferase (COMT) | 1H1D | -111.957 |

| Adenosine A2A receptor (A2aAR) | 3EML | -101.428 |

| N-methyl-D-aspartate (NMDA) Receptor | 7SAD | -100.999 |

Neuroprotective Effects in In Vitro Models of Neurological Disorders

There is currently no direct research investigating the neuroprotective effects of this compound. However, the broader class of cinnamic acid and its derivatives has been the subject of numerous studies for its potential in treating neurological disorders. nih.gov These compounds are recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities. nih.govmdpi.com

Research into related molecules suggests several mechanisms through which cinnamic acid derivatives may confer neuroprotection. For instance, derivatives such as ferulic acid and curcumin (B1669340) have been shown to prevent the aggregation of amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease, and inhibit the toxicity induced by these aggregates. tandfonline.com A study on a novel family of cinnamic acid derivatives fused with an N-benzyl pyridinium (B92312) moiety demonstrated multifunctional properties, including the inhibition of cholinesterases, chelation of metal ions, and significant neuroprotection in PC12 cells against amyloid-induced toxicity. tandfonline.com

More specifically, a hybrid molecule derived from the closely related 2-methylcinnamic acid and amantadine (B194251) was synthesized and evaluated as a potential neuroprotective agent in an experimental mouse model of Parkinson's disease. mdpi.com This suggests that the 2-methylcinnamic acid scaffold is of interest for developing agents against neurodegeneration. mdpi.com Another study on 7-geranyloxycinnamic acid, a hydroxycinnamic acid derivative, demonstrated significant protection of differentiated SH-SY5Y neuroblastoma cells against hydrogen peroxide (H₂O₂)-induced apoptosis, a common model for oxidative stress in neuronal disorders. nih.gov The neuroprotective effects of cinnamic acids are often attributed to the vinylogous CH=CH-COOH group and their ability to scavenge reactive oxygen species. tandfonline.comnih.gov These findings collectively suggest that this compound, as a member of this chemical class, may warrant investigation for similar neuroprotective properties.

Phytotoxicity and Plant Growth Regulatory Effects as a Research Model

A study investigating the toxicity of ten different cinnamic acid derivatives on the common bean, Phaseolus vulgaris, demonstrated that halogenated derivatives possess significant phytotoxic properties. researchgate.netnotulaebotanicae.ro Specifically, 4-chloro-cinnamic acid and 3-bromo-cinnamic acid were shown to inhibit seedling length and root length in a dose-dependent manner. notulaebotanicae.ro The inhibitory effect increased with higher concentrations of the compounds. notulaebotanicae.ro This suggests that the presence and position of a halogen on the cinnamic acid ring are critical to its phytotoxic activity.

Another structure-activity relationship (SAR) study on the parasitic weed Cuscuta campestris found that halogenated derivatives of trans-cinnamic acid displayed increased inhibitory activity compared to the parent compound. nih.gov The study revealed that phytotoxicity was dependent on both the type of halogen and its position on the aromatic ring. For instance, a chloro-substituent in the meta position resulted in enhanced phytotoxicity compared to the para-substituted isomer. nih.gov Furthermore, a product brief for 2-Chloro-5-nitrocinnamic acid identifies it as a plant growth regulator that inhibits root development by interfering with lignin (B12514952) biosynthesis. biosynth.com

The data from studies on these analogous compounds, particularly 4-chloro-cinnamic acid, suggest that this compound is likely to exhibit phytotoxic and plant growth regulatory effects.

Table 1: Phytotoxic Effect of 4-Chloro-cinnamic acid on Phaseolus vulgaris

| Concentration (µg/cm²) | Seedling Length Inhibition (%) | Root Length Inhibition (%) |

| 28.6 | 28.30 | 33.64 |

| 57.3 | 39.62 | 47.27 |

| 114.6 | 45.28 | 60.00 |

Data adapted from a study on cinnamic acid derivatives, showing the percentage of growth inhibition compared to a control group. notulaebotanicae.ro

Modulation of Circadian Clock Gene Expression and Protein Stability

While this compound has not been specifically studied for its effects on the circadian clock, its parent compound, cinnamic acid (CA) , has been identified as a modulator of the mammalian molecular clock. nih.gov The circadian clock is an internal time-keeping system that regulates physiological and behavioral rhythms over a roughly 24-hour period through a network of core clock genes and proteins. nih.govmdpi.com Small molecules, both natural and synthetic, are increasingly being investigated as tools to manipulate the circadian clock for therapeutic purposes. nih.govtandfonline.com

A key study demonstrated that cinnamic acid significantly shortens the circadian period in neuronal cells derived from PER2::LUC mice in a dose-dependent manner. nih.gov This effect was also observed in vivo, where a continuous infusion of cinnamic acid into mice shortened the free-running period of their wheel-running rhythms. nih.gov

The mechanism of action was found to be post-transcriptional. Cinnamic acid did not induce the expression of the core clock genes Per1 and Per2. nih.govscience.gov Instead, it was shown to significantly shorten the half-life of the PER2 protein, indicating that it affects the molecular clock by decreasing the stability of this key negative feedback regulator. nih.govscience.gov Given that cinnamic acid itself can modulate the core clock machinery, it is plausible that its derivatives, including this compound, could possess similar or modified clock-modulating properties. The specific substitutions on the phenyl ring would likely influence the potency and nature of this activity.

Table 2: Effect of Cinnamic Acid on the Circadian Period of PER2::LUC Expression in Neuronal Cells

| Treatment | Period Length (hours) | Change from Vehicle (hours) |

| Vehicle (DMSO) | 23.4 ± 0.1 | N/A |

| Cinnamic Acid (0.3 µM) | 23.2 ± 0.1 | -0.2 |

| Cinnamic Acid (1.0 µM) | 22.7 ± 0.1 | -0.7 |

| Cinnamic Acid (3.0 µM) | 22.3 ± 0.1 | -1.1 |

Data adapted from a study on the effects of cinnamic acid on the molecular clock in PER2::LUC neuronal cells. Values are expressed as mean ± SEM. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 5 Chloro 2 Methylcinnamic Acid Derivatives

Influence of Halogenation Position and Type on Biological Potency

The presence, type, and position of halogen substituents on the aromatic ring of cinnamic acid derivatives are critical determinants of their biological potency. nih.gov Research has consistently shown that both the nature of the halogen and its location can significantly modulate the activity of the compound.

For instance, in the context of antibacterial activity, the position of a chlorine atom is a key factor. A comparative study on cinnamic acid derivatives for anti-tubercular activity revealed that a para-substituted chloro-compound (4-chlorocinnamic acid) was significantly more active than its ortho-substituted counterpart (2-chlorocinnamic acid). nih.gov This suggests that substitution at the para position enhances the antibacterial efficacy of chloro-derivatives. nih.gov Similarly, another study found that a bromo-substituent at the para position conferred greater antibacterial activity than when it was placed at the ortho position. mdpi.com

The type of halogen also plays a role. In a study assessing the phytotoxic activity of halogenated derivatives, the inhibitory effect was dependent on both the halogen and its position. nih.gov When substituted at the para-position, the activity followed the order of Br > Cl > F, indicating that larger and more electronegative halogens in that position can increase potency. nih.gov Furthermore, increasing the number of halogen substituents can also enhance efficacy. Studies on N-arylcinnamamides demonstrated that 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy compared to the corresponding 4-chlorocinnamanilides. researchgate.net

| Compound | Substituent(s) | Position(s) | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Chlorocinnamic acid | -Cl | para (4) vs. ortho (2) | Para-substituted compound is more active against M. tuberculosis. | nih.gov |

| Bromocinnamic acid derivative | -Br | para (4) vs. ortho (2) | Para-substituted compound shows enhanced antibacterial activity. | mdpi.com |

| Halogenated Cinnamic Acids | -F, -Cl, -Br | para (4) | Phytotoxic activity increases in the order Br > Cl > F. | nih.gov |

| Chlorinated N-arylcinnamamides | -Cl | 3,4-dichloro vs. 4-chloro | 3,4-dichloro derivatives show broader spectrum and higher efficacy. | researchgate.net |

Impact of Methylation Position on Pharmacological Profile

The substitution of methyl groups on the cinnamic acid scaffold can also influence its pharmacological properties. Methyl groups are generally considered electron-donating and can alter the electronic and steric characteristics of the molecule. nih.gov In the case of 5-Chloro-2-methylcinnamic acid, the methyl group is at the ortho-position relative to the acrylic acid side chain.

General SAR studies on cinnamic acid derivatives have shown that the introduction of electron-donating groups on the phenyl ring, such as methyl or methoxy (B1213986) groups, often does not lead to a significant increase in certain biological activities, such as anti-tubercular effects. nih.gov This contrasts with electron-withdrawing groups, which tend to enhance potency. nih.gov The specific positioning of the methyl group at the C-2 position, adjacent to the side chain, may introduce steric hindrance that could affect the planarity of the molecule and its ability to interact with biological targets. While direct studies on the 2-methyl substitution are limited, the general principle suggests that such electron-donating groups are less favorable for certain antimicrobial activities compared to halogen or nitro groups. nih.gov

Role of Aromatic Ring Substituents on Electronic and Steric Effects

The electronic nature of substituents on the aromatic ring is a pivotal factor in the bioactivity of cinnamic acid derivatives. A clear trend has been observed where electron-withdrawing groups (EWGs) tend to enhance biological potency, particularly in antimicrobial applications. nih.gov

For example, the presence of an EWG on the phenyl ring was found to enhance the antifungal activity of cinnamic acid derivatives. nih.gov This principle was further supported in anti-tubercular studies, where compounds featuring EWGs exhibited improved activity. nih.gov The position of these groups is also important, with substitution at the para-position often favoring a significant increase in anti-TB activity. nih.gov In contrast, compounds with electron-donating substituents (EDGs), such as methoxy groups, on the para position of the phenyl ring were found to be inactive. nih.gov

Steric factors also play a significant role. The size and position of substituents can influence how the molecule fits into the active site of a target enzyme or receptor. For example, ortho-substitution can cause steric clashes that may alter the conformation of the side chain relative to the ring, thereby impacting biological activity. mdpi.com The combination of electronic and steric effects is complex, and the optimal substitution pattern depends on the specific biological target. plos.org

Significance of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid moiety is a hallmark of the cinnamic acid structure and is indispensable for many of its biological activities. nih.govnih.gov This conjugated system, consisting of a double bond between the α and β carbons adjacent to the carboxyl group, is crucial for the molecule's reactivity and interaction with biological targets. mdpi.com

Several studies have underscored the importance of this structural feature. For instance, the anti-tubercular activity of cinnamic acid was found to require both the free carboxylic acid group and the presence of the α,β-unsaturation. mdpi.comnih.gov This indicates that the entire acrylic acid side chain is a critical pharmacophore. The importance of the double bond was also highlighted in anticancer research, where it was shown to be essential for the inhibition of geranylgeranyl protein transferase (GGTase), an enzyme linked to tumor cell growth. researchgate.net In contrast, benzoic acid, which lacks the α,β-unsaturated bond, demonstrated no inhibitory activity against this enzyme. researchgate.net This functional group is considered a key reactive site, contributing to the molecule's ability to engage in various biological interactions. mdpi.com

Stereochemical Considerations and Geometric Isomerism in Bioactivity

Cinnamic acid and its derivatives can exist as geometric isomers, cis (Z) and trans (E), due to the presence of the double bond in the acrylic acid side chain. The trans isomer is generally the more common and thermodynamically stable form found in nature. nih.govmdpi.com The stereochemistry of this double bond can have a profound impact on biological activity, with different isomers exhibiting vastly different potencies.

The influence of geometric isomerism is highly dependent on the specific biological activity being investigated. For instance, in studies on cytotoxic activity, esters with a trans configuration were found to be more active than their corresponding cis isomers. researchgate.net This suggests that the spatial arrangement of the trans form allows for a more favorable interaction with the target responsible for cytotoxicity.

Conversely, a dramatic reversal of this trend is observed in the context of anti-tubercular activity. Against a multi-drug resistant strain of M. tuberculosis, the cis-cinnamic acid isomer was found to be approximately 120 times more active than the trans isomer. mdpi.comresearchgate.net This remarkable difference underscores how stereochemistry can dictate the efficacy of a drug, likely due to the specific conformational requirements of the target enzyme or receptor in the bacterium. mdpi.com

| Isomer | Biological Activity | Relative Potency | Reference |

|---|---|---|---|

| trans (E) | Cytotoxicity (Esters) | More active than cis isomer | researchgate.net |

| cis (Z) | Anti-tubercular (against MDR-TB) | ~120 times more active than trans isomer | mdpi.com |

Lipophilicity and its Correlation with Biological Efficacy

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of cinnamic acid derivatives, modulating lipophilicity is a key strategy for optimizing biological efficacy.

The relationship between lipophilicity and activity is not always linear and depends on the specific biological system. For example, in one study, increasing the lipophilicity of cinnamic acid derivatives by introducing methoxy groups led to a negative effect on antimicrobial activity. mdpi.com Conversely, the introduction of more polar hydroxyl groups enhanced hydrophilicity and improved interaction with the cell walls of Gram-positive bacteria. mdpi.com